molecular formula C18H26BrNO5 B4005488 1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate

1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate

Cat. No.: B4005488
M. Wt: 416.3 g/mol
InChI Key: HJSXRAKSBLMUBE-UHFFFAOYSA-N
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Description

1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate is a useful research compound. Its molecular formula is C18H26BrNO5 and its molecular weight is 416.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.09944 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Interaction

Sorption of Phenoxy Herbicides to Soil and Minerals Research on phenoxy herbicides, including various derivatives, focuses on their sorption to soil, organic matter, and minerals. This is crucial for understanding how such compounds interact with the environment, particularly in terms of mobility, bioavailability, and degradation. Soil organic matter and iron oxides are identified as significant sorbents, suggesting that compounds like 1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine oxalate might exhibit similar interactions under environmental conditions (Werner, Garratt, & Pigott, 2012).

Environmental Occurrence and Toxicity of Phenolic Compounds

Synthetic Phenolic Antioxidants Environmental and Toxicological Aspects

The environmental presence and human exposure to synthetic phenolic antioxidants (SPAs), including their toxicity, highlight the importance of monitoring and understanding the environmental behavior of phenolic compounds. This research suggests that similar compounds, including potentially this compound, may also be present in various environmental matrices and pose risks of toxicity, necessitating further investigation into their properties and impacts (Liu & Mabury, 2020).

Application in Analytical and Biochemical Studies

Fluorescent Chemosensors Based on Phenolic Compounds Phenolic compounds serve as platforms for developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore the potential utility of phenolic derivatives in analytical chemistry and environmental monitoring. This application area suggests a pathway for exploring the use of this compound in developing new sensors or probes for scientific research (Roy, 2021).

Properties

IUPAC Name

1-[4-(3-bromophenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.C2H2O4/c1-14-7-10-18(11-8-14)9-2-3-12-19-16-6-4-5-15(17)13-16;3-1(4)2(5)6/h4-6,13-14H,2-3,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSXRAKSBLMUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.